
5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridinyl moiety attached to a benzamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form 2-fluoropyridine.
Formation of 4-Methylpyridine:
Coupling with Benzamide: The final step involves coupling the fluorinated and methylated pyridine with benzamide under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce amines.
Scientific Research Applications
5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: This compound shares the fluorinated pyridine moiety but lacks the benzamide structure.
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar to the target compound but without the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the hydroxyl group in 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide imparts unique chemical and biological properties
Properties
CAS No. |
783371-14-2 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-5-15-12(6-8)16-13(18)10-7-9(14)2-3-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
NUBDTDMBVBQHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


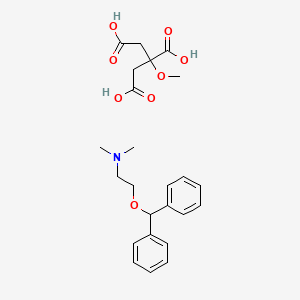

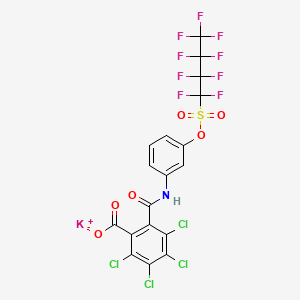

![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)


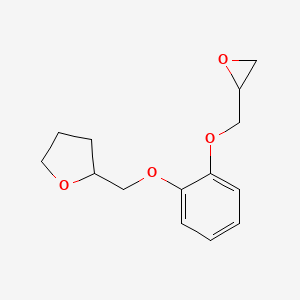
![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

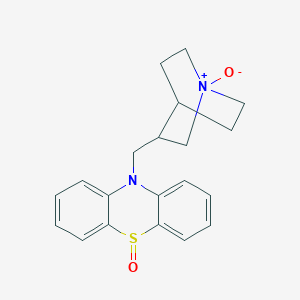
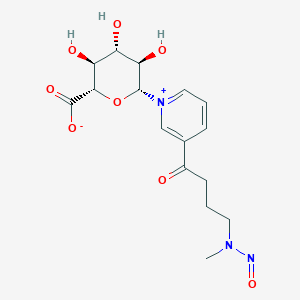
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
